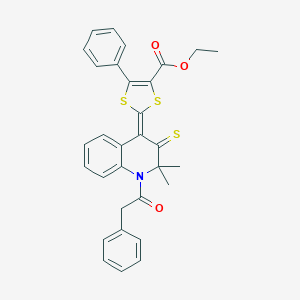![molecular formula C24H23FN2O2 B406020 N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE](/img/structure/B406020.png)
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tert-butylbenzoyl group, an amide linkage, and a fluorobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The resulting 4-tert-butylbenzoyl chloride is then reacted with 4-aminophenyl-3-fluorobenzamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the amide linkage, potentially converting it to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Binding Studies: It can be used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry:
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
Coatings and Adhesives: It may be incorporated into formulations for coatings and adhesives to enhance performance characteristics.
作用機序
The mechanism of action of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and fluorobenzamide moiety allow it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3-methylbenzamide: Similar structure but with a methyl group instead of fluorine.
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3-nitrobenzamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness: The presence of the fluorine atom in N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
特性
分子式 |
C24H23FN2O2 |
|---|---|
分子量 |
390.4g/mol |
IUPAC名 |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C24H23FN2O2/c1-24(2,3)18-9-7-16(8-10-18)22(28)26-20-11-13-21(14-12-20)27-23(29)17-5-4-6-19(25)15-17/h4-15H,1-3H3,(H,26,28)(H,27,29) |
InChIキー |
AUSRNCUNKLTDLM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B405941.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B405942.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B405944.png)
![3-(4-methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B405945.png)
![[(4-Bromo-8-chloro-1-naphthyl)sulfanyl]acetic acid](/img/structure/B405946.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B405947.png)
![DIMETHYL 2-[1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B405950.png)

![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B405954.png)
![1-(2,3-dichlorophenyl)-5-(4-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405955.png)
![4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-2-CARBONYL}-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B405956.png)
![1-(2,3-dichlorophenyl)-5-(3-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405958.png)
![5-(4-bromophenyl)-3-(2,3-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B405959.png)
![1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405960.png)
